molecular formula C19H20FNO2 B2774619 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methylphenyl)ethanone CAS No. 2034320-52-8

1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methylphenyl)ethanone

Cat. No.: B2774619
CAS No.: 2034320-52-8
M. Wt: 313.372
InChI Key: YPKKPVXKACWTHM-UHFFFAOYSA-N
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Description

1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methylphenyl)ethanone is a synthetic organic compound that features a pyrrolidine ring substituted with a 4-fluorophenyl group and a hydroxy-methylphenyl ethanone moiety

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-fluorobenzaldehyde, pyrrolidine, and 4-hydroxy-3-methylacetophenone.

    Step 1: Formation of the pyrrolidine derivative by reacting 4-fluorobenzaldehyde with pyrrolidine under basic conditions.

    Step 2: The intermediate product is then subjected to a condensation reaction with 4-hydroxy-3-methylacetophenone in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to yield the final product.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including:

    Continuous Flow Reactors: To enhance reaction efficiency and yield.

    Purification Techniques: Such as recrystallization or chromatography to ensure high purity of the final product.

Types of Reactions:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane (DCM).

    Reduction: NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-oxo-3-methylphenyl)ethanone.

    Reduction: 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methylphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology and Medicine:

    Pharmacological Studies: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Receptor Binding Studies: Used in studies to understand its interaction with various biological receptors.

Industry:

    Material Science:

Mechanism of Action

The compound’s mechanism of action is primarily studied in the context of its interaction with biological targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(3-(4-Chlorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methylphenyl)ethanone: Similar structure but with a chlorine atom instead of fluorine.

    1-(3-(4-Methylphenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methylphenyl)ethanone: Similar structure but with a methyl group instead of fluorine.

Uniqueness:

    Fluorine Substitution: The presence of the fluorine atom can significantly alter the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes.

    Hydroxy-Methylphenyl Ethanone Moiety: This functional group can engage in hydrogen bonding, influencing the compound’s binding affinity to biological targets.

This detailed overview provides a comprehensive understanding of 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methylphenyl)ethanone, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-(4-hydroxy-3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2/c1-13-10-14(2-7-18(13)22)11-19(23)21-9-8-16(12-21)15-3-5-17(20)6-4-15/h2-7,10,16,22H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKKPVXKACWTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)N2CCC(C2)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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